2,6-dimethoxy-4-{(E)-[(3-phenyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)imino]methyl}phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(((3-MERCAPTO-5-PH-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2,6-DIMETHOXYPHENYL ACETATE is a complex organic compound with the molecular formula C18H16N4O3S It is characterized by the presence of a triazole ring, a mercapto group, and methoxy substituents on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((3-MERCAPTO-5-PH-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2,6-DIMETHOXYPHENYL ACETATE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Mercapto Group: The mercapto group is introduced via a nucleophilic substitution reaction.
Attachment of the Phenyl Ring: The phenyl ring with methoxy substituents is attached through a coupling reaction.
Acetylation: The final step involves the acetylation of the phenyl ring to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The mercapto group can undergo oxidation to form disulfides.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Disulfides: Formed from the oxidation of the mercapto group.
Reduced Triazoles: Formed from the reduction of the triazole ring.
Substituted Phenyl Derivatives: Formed from substitution reactions on the phenyl ring.
Scientific Research Applications
4-(((3-MERCAPTO-5-PH-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2,6-DIMETHOXYPHENYL ACETATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(((3-MERCAPTO-5-PH-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2,6-DIMETHOXYPHENYL ACETATE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Pathways: It may interfere with metabolic pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(((3-MERCAPTO-5-PHENYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)-2-METHOXYPHENOL
- 4-(((3-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)-2-METHOXYPHENOL
- 4-(((3-MERCAPTO-5-(3-METHYL-PH)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-METHOXYPHENOL
Uniqueness
4-(((3-MERCAPTO-5-PH-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2,6-DIMETHOXYPHENYL ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy substituents and acetate ester make it particularly interesting for various applications.
Properties
Molecular Formula |
C19H18N4O4S |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
[2,6-dimethoxy-4-[(E)-(3-phenyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]phenyl] acetate |
InChI |
InChI=1S/C19H18N4O4S/c1-12(24)27-17-15(25-2)9-13(10-16(17)26-3)11-20-23-18(21-22-19(23)28)14-7-5-4-6-8-14/h4-11H,1-3H3,(H,22,28)/b20-11+ |
InChI Key |
KNWGYKQWHSVXAE-RGVLZGJSSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1OC)/C=N/N2C(=NNC2=S)C3=CC=CC=C3)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C=NN2C(=NNC2=S)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.